2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl-
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chloro substituent and a phenyl group, contributing to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. The process often starts with the formation of the benzodiazepine core, followed by the introduction of the chloro and phenyl substituents. Common reagents used in the synthesis include chlorinating agents, reducing agents, and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: The chloro and phenyl groups can be substituted with other functional groups to create derivatives with modified activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, each with unique chemical and pharmacological profiles. These derivatives can be further explored for their potential therapeutic applications.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of novel benzodiazepine derivatives.
Biology: The compound is used in studies to understand the interaction of benzodiazepines with biological targets.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through specific binding sites on the receptor, which modulate the receptor’s activity and influence neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the chloro and phenyl groups, along with the tetrahydro structure, differentiates it from other benzodiazepines and influences its binding affinity and efficacy at the GABA receptor.
This comprehensive overview highlights the significance of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-4-(3-methyl-2-butenyl)-3-phenyl- in various scientific and industrial contexts
Properties
CAS No. |
258850-06-5 |
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Molecular Formula |
C20H21ClN2O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
7-chloro-4-(3-methylbut-2-enyl)-3-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H21ClN2O/c1-14(2)10-11-23-13-16-12-17(21)8-9-18(16)22-20(24)19(23)15-6-4-3-5-7-15/h3-10,12,19H,11,13H2,1-2H3,(H,22,24) |
InChI Key |
NCPKELQLDXFRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1CC2=C(C=CC(=C2)Cl)NC(=O)C1C3=CC=CC=C3)C |
Origin of Product |
United States |
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